molecular formula C7H7ClN4 B2924381 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1639116-68-9

5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No. B2924381
CAS RN: 1639116-68-9
M. Wt: 182.61
InChI Key: LXRISZILPVLLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a derivative of the triazolopyridine class . Triazolopyridines have been widely used in the search for biologically active compounds .


Molecular Structure Analysis

The [1,2,3]triazolo[4,5-b]pyridine system is a valuable molecular scaffold that has been widely used in the past few years in the search for biologically active compounds . The design of these compounds is usually based on the structural modification of the triazole or pyridine rings .


Chemical Reactions Analysis

Triazole compounds, including 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine include a molecular weight of 154.56 . It has a density of 1.7±0.1 g/cm3 and a boiling point of 415.6±25.0 °C at 760 mmHg .

Scientific Research Applications

Medicine: Antimicrobial and Anticancer Applications

The triazole core of 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is known for its antimicrobial properties . It’s been utilized in the synthesis of compounds with potential antibacterial and antifungal activities. Moreover, derivatives of this compound have been explored for their anticancer activities, particularly against breast cancer cell lines, indicating its promise in oncological research .

Agriculture: Pesticide Development

In agriculture, the triazole ring is a common component in the synthesis of pesticides . The chloro and methyl groups on the triazole ring can potentially enhance the pesticidal properties of the compound, making it a valuable candidate for developing new agrochemicals.

Material Science: Polymer Synthesis

This compound can serve as a building block in the synthesis of novel polymers. Its rigid structure and potential for forming multiple bonds make it suitable for creating materials with specific mechanical and thermal properties .

Chemical Synthesis: Reagent in Organic Synthesis

5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is used as a starting reagent in the synthesis of various nitrogen-containing heterocycles, which are crucial in the development of pharmaceuticals and organic materials .

Analytical Chemistry: Chromatographic Studies

The compound’s unique structure allows it to be used in chromatographic methods to separate or identify other substances. It can act as a reference compound or be part of the stationary phase in chromatography setups .

Environmental Science: Study of Environmental Pollutants

Triazole derivatives are studied for their environmental impact, particularly in the degradation of pollutants. The compound’s reactivity with various environmental factors makes it an interesting subject for environmental chemistry research .

Safety and Hazards

The safety information available indicates that 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-3,7-dimethyltriazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-3-5(8)9-7-6(4)10-11-12(7)2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRISZILPVLLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1N=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.